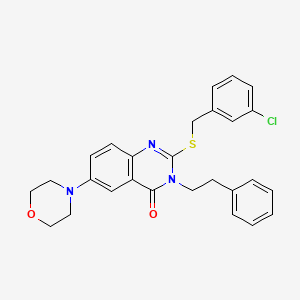
2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of a specific enzyme, known as protein kinase, which is involved in various cellular processes. This compound has been the subject of extensive research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves the inhibition of protein kinase. The compound binds to the active site of the enzyme and prevents it from phosphorylating its substrates. This leads to a disruption of the cellular processes that are regulated by protein kinase, ultimately resulting in the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one have been extensively studied. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one in lab experiments is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying the role of protein kinases in various cellular processes and diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one. One area of research is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves several steps. The starting material for the synthesis is 3-chlorobenzyl chloride, which is reacted with sodium thiolate to form the corresponding thioether. The thioether is then reacted with 2-amino-4-(3-phenethylmorpholino)quinazoline in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
The compound 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of protein kinase, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Protein kinases are also involved in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S/c28-22-8-4-7-21(17-22)19-34-27-29-25-10-9-23(30-13-15-33-16-14-30)18-24(25)26(32)31(27)12-11-20-5-2-1-3-6-20/h1-10,17-18H,11-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJQAPVJNQUPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2628383.png)
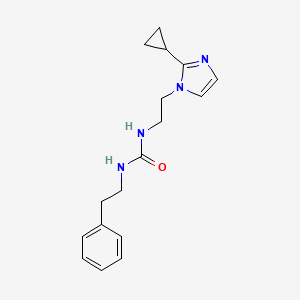
![N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2628385.png)
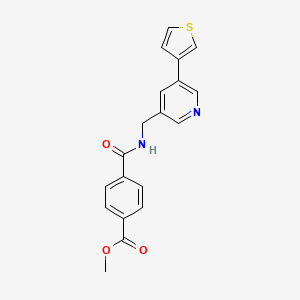
![N-(2,3-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2628388.png)
![(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate](/img/structure/B2628391.png)
![6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2628394.png)


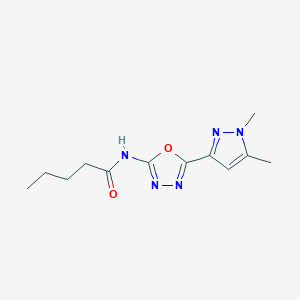
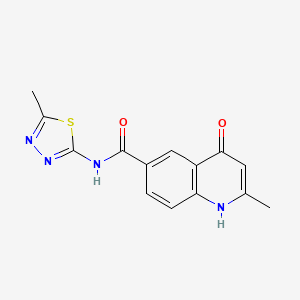
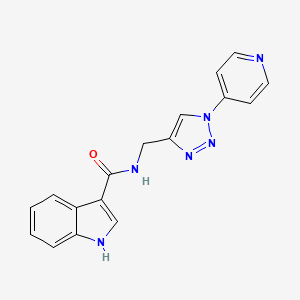
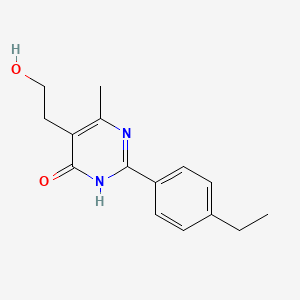
![2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2628405.png)